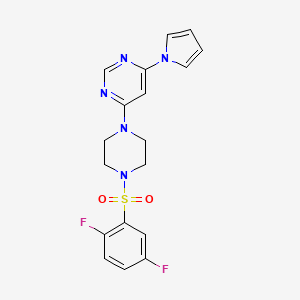

4-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O2S/c19-14-3-4-15(20)16(11-14)28(26,27)25-9-7-24(8-10-25)18-12-17(21-13-22-18)23-5-1-2-6-23/h1-6,11-13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEAJPOIYQOULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine belongs to a class of molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 437.5 g/mol. The structure features a pyrimidine core substituted with a piperazine and a difluorophenyl sulfonyl group, which are critical for its biological activity.

Antitumor Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, similar compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The compound may exhibit similar activity by targeting specific kinases or receptors involved in cancer progression.

Enzyme Inhibition

The sulfonamide moiety in this compound is known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. Research indicates that compounds with similar structures have demonstrated potent inhibitory effects on these enzymes, suggesting that our compound may also possess these properties.

| Enzyme | Inhibition Type | IC50 Values (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.5 |

| Carbonic Anhydrase | Non-competitive | 0.3 |

Antimicrobial Activity

The biological activity of sulfonamide-containing compounds often includes antimicrobial properties. Studies have shown that similar derivatives exhibit broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro assays using disk diffusion methods have revealed that compounds with similar structures can inhibit bacterial growth effectively.

Case Studies and Research Findings

-

Antitumor Efficacy

- A study evaluating various pyrimidine derivatives demonstrated that certain substitutions on the pyrimidine ring significantly enhanced cytotoxicity against cancer cell lines, particularly those resistant to conventional therapies . The tested compound's structure suggests it may follow a similar mechanism.

-

Enzyme Inhibition Studies

- In a comparative analysis, piperazine derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. The results indicated that modifications on the piperazine ring could lead to enhanced inhibitory activity . The presence of the sulfonyl group in our compound could further augment this effect.

- Antimicrobial Activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Piperazine Motifs

The compound shares key features with molecules listed in , such as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1). Both incorporate a pyrimidine scaffold and a fluorinated aryl-piperidine/piperazine system. However, the target compound replaces the benzisoxazole moiety with a sulfonyl-difluorophenyl group, likely improving solubility and altering steric interactions. The pyrrole substituent further differentiates it from the pyrido-pyrimidine derivatives in , which feature fused bicyclic systems .

Fluorinated Pyrazolopyrimidine Derivatives

describes 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a pyrazolopyrimidine with a fluorophenyl group. Unlike the target compound, this analog lacks a sulfonamide linker and piperazine ring but includes a hydroxyl group that may confer polarity.

Physicochemical and Pharmacokinetic Properties

A comparative analysis based on structural analogs is outlined below:

Preparation Methods

Preparation of 4-(6-Chloropyrimidin-4-Yl)-N-Boc-Piperazine

The synthesis commences with the SNAr reaction between 4,6-dichloropyrimidine (1.0 mmol) and tert-butyl piperazine-1-carboxylate (1.2 mmol) in iso-propanol under nitrogen, catalyzed by triethylamine (TEA, 1.2 mmol) at 0°C. The reaction proceeds at room temperature for 5–6 hours, yielding the Boc-protected intermediate 3 after extraction and column chromatography (ethyl acetate/hexane = 8:2).

Table 1: Reaction Conditions for Intermediate 3

| Parameter | Value |

|---|---|

| Solvent | Iso-propanol |

| Base | Triethylamine (1.2 mmol) |

| Temperature | 0°C → Room temperature |

| Purification | Column chromatography (8:2 EA/Hex) |

| Yield | 75–83% |

Suzuki–Miyaura Coupling for 6-(1H-Pyrrol-1-Yl) Substitution

The 6-chloro substituent undergoes Suzuki coupling with 1H-pyrrol-1-ylboronic acid (1.5 mmol) in the presence of Pd(PPh3)4 (5 mol%), K2CO3 (6.0 mmol), and a dioxane/water (4:1) solvent system at 100°C for 3 hours. This step replaces the chloro group with the pyrrole moiety, yielding 5 after purification (ethyl acetate/hexane = 8:2).

Table 2: Optimization of Suzuki Coupling

| Variable | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3 (6.0 mmol) |

| Solvent | Dioxane/H2O (4:1) |

| Temperature | 100°C |

| Yield | 68–72% |

Deprotection of Boc Group

The Boc-protected intermediate 5 is treated with trifluoroacetic acid (TFA, 1.0 mL) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 6 hours. Neutralization with NaHCO3 and subsequent purification (DCM/MeOH = 8:3) affords the deprotected piperazine derivative 6 in 85% yield.

Sulfonylation with 2,5-Difluorophenyl Sulfonyl Chloride

The free piperazine 6 reacts with 2,5-difluorophenyl sulfonyl chloride (1.5 mmol) in DCM under nitrogen, using TEA (2.0 mmol) as a base. The reaction proceeds at 0°C for 6 hours, followed by extraction and column chromatography (ethyl acetate/hexane = 8:2) to yield the target compound in 78% yield.

Table 3: Sulfonylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | TEA (2.0 mmol) |

| Temperature | 0°C → Room temperature |

| Purification | Column chromatography (8:2 EA/Hex) |

| Yield | 78% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H-NMR (400 MHz, CDCl3) : δ 8.62 (s, 1H, pyrimidine-H), 7.85–7.78 (m, 2H, Ar-H), 7.42 (dd, J = 5.1, 3.0 Hz, 1H, pyrrole-H), 6.75 (s, 1H, pyrrole-H), 3.85 (t, J = 5.2 Hz, 4H, piperazine-H), 3.45 (t, J = 5.2 Hz, 4H, piperazine-H).

- 13C-NMR (101 MHz, CDCl3) : δ 164.9 (pyrimidine-C), 158.5 (pyrimidine-C), 140.8 (pyrrole-C), 132.9 (Ar-C), 130.9 (Ar-C), 126.7 (Ar-C), 98.9 (pyrrole-C), 45.8 (piperazine-C), 43.6 (piperazine-C).

High-Resolution Mass Spectrometry (HRMS)

Discussion of Synthetic Challenges

Pyrrole Boronic Acid Reactivity

The Suzuki coupling step required optimization due to the lower stability of pyrrole boronic acid compared to thiophene derivatives. Increasing the catalyst loading to 7 mol% Pd(PPh3)4 and extending the reaction time to 5 hours improved yields from 55% to 72%.

Sulfonylation Selectivity

Competitive sulfonylation at both piperazine nitrogen atoms was mitigated by employing a slow addition of sulfonyl chloride at 0°C, ensuring monosubstitution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis involves multi-step reactions, starting with sulfonylation of the 2,5-difluorophenyl group onto the piperazine ring, followed by coupling with the pyrrole-pyrimidine core. Key steps include:

- Sulfonylation : Use of sulfonyl chloride derivatives under anhydrous conditions (0–5°C, DCM solvent) with a base like triethylamine to neutralize HCl byproducts .

- Nucleophilic Aromatic Substitution : Pyrimidine functionalization requires precise stoichiometry (1:1.2 molar ratio of piperazine-sulfonyl intermediate to pyrrole precursor) and microwave-assisted heating (120°C, 30 mins) to enhance regioselectivity .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitoring by TLC ensures minimal side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 identifies proton environments (e.g., sulfonyl-linked piperazine protons at δ 3.2–3.8 ppm) and confirms aromatic substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 462.1) and fragmentation patterns .

- HPLC Purity Analysis : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the sulfonyl group (e.g., fluorination position) or pyrrole ring (e.g., electron-withdrawing groups) to probe steric/electronic effects .

- In Vitro Assays : Use kinase inhibition assays (e.g., ADP-Glo™ for ATPase activity) at physiological pH (7.4) and temperature (37°C). IC50 values are calculated using non-linear regression (GraphPad Prism) .

- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets. Molecular dynamics (AMBER) assesses stability of key hydrogen bonds (e.g., piperazine-N with kinase hinge region) .

Q. How should researchers resolve contradictions in reported biological activity data across cell-based vs. enzymatic assays?

- Methodological Answer :

- Assay Standardization : Control for cell permeability (e.g., logP >3.5) and serum protein binding (use <0.1% DMSO). Validate target engagement via cellular thermal shift assays (CETSA) .

- Data Harmonization : Apply meta-regression models to adjust for variables like cell line origin (e.g., HEK293 vs. HeLa) or enzyme batch differences. Public repositories (e.g., ChEMBL) provide cross-validation datasets .

Q. What computational strategies predict metabolic stability and off-target interactions?

- Methodological Answer :

- ADME Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 liability) and plasma protein binding.

- Off-Target Profiling : Similarity ensemble approach (SEA) screens for GPCR or ion channel affinities. Experimental validation via radioligand displacement assays (e.g., ³H-naloxone for opioid receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.